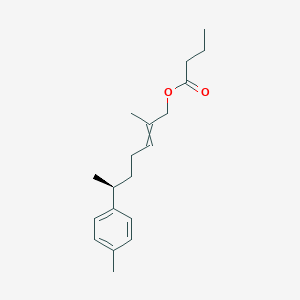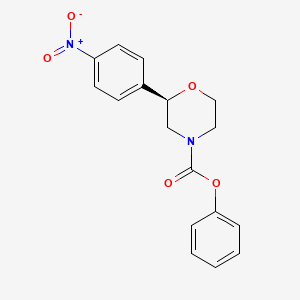
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene and features a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of citral with potassium permanganate to form an intermediate, which is then subjected to epoxidation and subsequent esterification . The final product is obtained through a series of steps including oxidation and cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol. The cyclohexene ring can undergo further chemical modifications, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,6,6-trimethyl-2-oxo-3-cyclohexene-1-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carbonyl group.
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-enecarboxylate: Another similar compound with variations in the position of the methyl groups and the ester functional group.
Uniqueness: Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and specialized research areas.
Eigenschaften
CAS-Nummer |
835597-73-4 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
methyl 2,5,5-trimethyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-6-11(2,3)9(12)8(7)10(13)14-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
CQGFYFHQNDNCPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(CC1)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


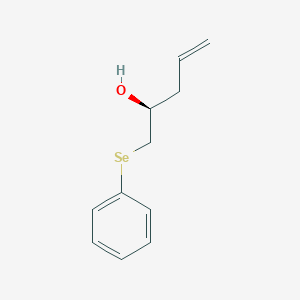
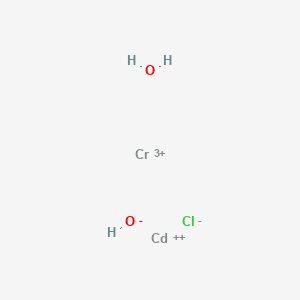


![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
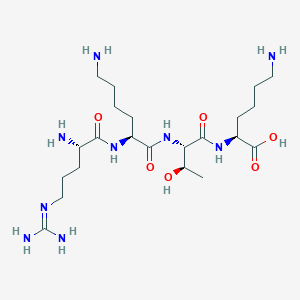

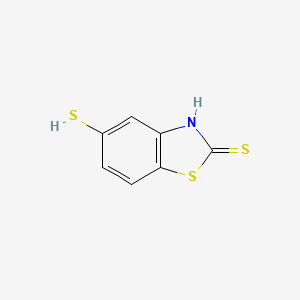
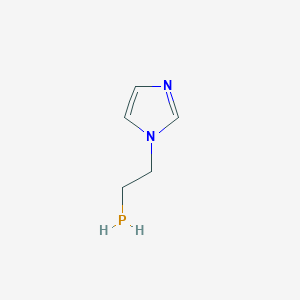
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
